molecular formula C15H22FN3O3S B2932777 6-[(2S)-2-Methyl-4-(oxan-4-yl)piperazin-1-yl]pyridine-3-sulfonyl fluoride CAS No. 2248464-38-0

6-[(2S)-2-Methyl-4-(oxan-4-yl)piperazin-1-yl]pyridine-3-sulfonyl fluoride

Cat. No.: B2932777
CAS No.: 2248464-38-0
M. Wt: 343.42
InChI Key: JFUGUNLHHSGHTF-LBPRGKRZSA-N
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Description

6-[(2S)-2-Methyl-4-(oxan-4-yl)piperazin-1-yl]pyridine-3-sulfonyl fluoride is a complex organic molecule featuring a piperazine core, substituted pyridine, and a sulfonyl fluoride moiety. This compound is of interest for its diverse applications in chemical synthesis and potential bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis involves several key steps, starting from commercially available starting materials:

  • Formation of Piperazine Derivative: : This step involves the reaction of 2-methylpiperazine with tetrahydro-2H-pyran-4-one to introduce the oxane ring.

  • Sulfonylation: : The piperazine derivative is further reacted with 3-sulfonyl chloride, typically using a base like triethylamine, to introduce the sulfonyl fluoride group.

  • Pyridine Coupling: : Finally, the sulfonylated piperazine is coupled with 3-chloropyridine, potentially through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

On an industrial scale, the production might involve more streamlined, cost-effective processes, incorporating large-scale reactors and continuous flow techniques to ensure high yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : This compound is sensitive to oxidation and reduction, especially at the sulfur and nitrogen centers.

  • Substitution: : Nucleophilic substitution at the sulfonyl fluoride and pyridine ring is common.

Common Reagents and Conditions

  • Oxidizing Agents: : Reagents like m-chloroperoxybenzoic acid (m-CPBA).

  • Reducing Agents: : Sodium borohydride (NaBH4).

  • Substituting Agents: : Nucleophiles like amines or thiols.

Major Products

Oxidative reactions typically result in sulfoxides or sulfones, whereas reduction may lead to the cleavage of sulfonyl fluoride, yielding simpler derivatives.

Scientific Research Applications

Chemistry

It is used as a building block for the synthesis of complex molecules in medicinal chemistry and material science.

Biology

Medicine

Investigated for its potential as an irreversible inhibitor for certain types of enzymes, hinting at therapeutic applications.

Industry

Used in the development of novel catalysts and reagents for organic synthesis.

Mechanism of Action

Molecular Targets and Pathways

This compound's reactivity centers around the sulfonyl fluoride group, which can form covalent bonds with active-site serine residues in enzymes. This irreversible binding disrupts normal enzymatic function, providing a basis for its use as an inhibitor.

Comparison with Similar Compounds

Comparison

Compared to simpler sulfonyl fluorides, the incorporation of the piperazine and pyridine rings provides unique steric and electronic properties, enhancing its specificity and reactivity.

List of Similar Compounds

  • 4-Aminobenzenesulfonyl fluoride: : A simpler sulfonyl fluoride derivative.

  • 6-Chloropyridine-3-sulfonyl fluoride: : Another pyridine-containing sulfonyl fluoride.

  • Bis(2-chloroethyl)sulfone: : Structurally distinct but functionally similar in some reactions.

Properties

IUPAC Name

6-[(2S)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]pyridine-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O3S/c1-12-11-18(13-4-8-22-9-5-13)6-7-19(12)15-3-2-14(10-17-15)23(16,20)21/h2-3,10,12-13H,4-9,11H2,1H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUGUNLHHSGHTF-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=NC=C(C=C2)S(=O)(=O)F)C3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1C2=NC=C(C=C2)S(=O)(=O)F)C3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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